molecular formula C16H13ClN2S B2755530 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 71834-45-2

4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B2755530
CAS No.: 71834-45-2
M. Wt: 300.8
InChI Key: ITNSDJNIGHXYRS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that contains a tetrahydropyrimidine ring with a thione group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Future Directions

Given the lack of information on this specific compound, future research could focus on synthesizing it and studying its properties and potential applications. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have interesting biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidine derivatives, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.

    4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine: Lacks the thione group.

    4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-sulfoxide: Oxidized form of the thione derivative.

Uniqueness

The presence of the thione group in 4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and drug development.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,15H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNSDJNIGHXYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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